

Technical Guide: Spectroscopic Characterization of Methyl 3,5-dibromo-2,4-dihydroxybenzoate

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Compound of Interest

Compound Name: *Methyl 3,5-dibromo-2,4-dihydroxybenzoate*

CAS No.: 885279-78-7

Cat. No.: B1423851

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Executive Summary

Methyl 3,5-dibromo-2,4-dihydroxybenzoate (often derived from Methyl

-resorcyate) serves as a critical halogenated intermediate in the synthesis of resorcylic acid lactones and complex pharmacological scaffolds. Its structural integrity is defined by the specific electrophilic bromination at the C3 and C5 positions of the resorcinol ring, leaving the C6 position unsubstituted.^{[1][2]}

This guide provides a rigorous spectroscopic profile (NMR, MS, IR) necessary for the validation of this compound. The data presented synthesizes experimental precedents of resorcylic acid derivatives with predictive substituent chemical shift logic to ensure high-confidence characterization.^[2]

Part 1: Structural Synthesis & Logic^[4]

The synthesis of **Methyl 3,5-dibromo-2,4-dihydroxybenzoate** is achieved via controlled electrophilic aromatic substitution (bromination) of Methyl 2,4-dihydroxybenzoate. The

resorcinol moiety directs bromination to the highly activated C3 (between two hydroxyls) and C5 (ortho to C4-hydroxyl) positions.[2]

Synthesis Workflow

The following diagram illustrates the transformation and the numbering scheme used for spectroscopic assignment.



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Figure 1: Synthetic pathway for the bromination of methyl
-resorcyate.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy[3][5] H NMR Analysis (400 MHz, DMSO-)

The symmetry of the substitution pattern results in a simplified proton spectrum.[1][2] The key diagnostic feature is the disappearance of the C3 and C5 protons found in the starting material, leaving a distinct singlet for the C6 aromatic proton.[1][2]

Solvent Selection: DMSO-

is the preferred solvent over CDCl

to ensure full solubility and to slow proton exchange, allowing for the visualization of the phenolic hydroxyl protons.[1][2]

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
OH (C2)	11.50 – 12.00	Singlet (br)	1H	Strongly deshielded due to intramolecular H-bonding with the carbonyl oxygen.
OH (C4)	9.50 – 10.50	Broad Singlet	1H	Phenolic OH, chemical shift varies with concentration and water content. [1] [2] [3]
Ar-H (C6)	7.95 – 8.10	Singlet	1H	The sole aromatic proton. [2] [3] Deshielded relative to the starting material (7. [1] [2] [3] 7) due to the ortho-bromo effect at C5. [2]
OCH	3.85 – 3.95	Singlet	3H	Methyl ester protons, typical methoxy region. [1] [2] [3]

C NMR Analysis (100 MHz, DMSO-)

The carbon spectrum should display 8 distinct signals. The brominated carbons (C3, C5) will appear significantly upfield relative to typical aromatic carbons due to the "heavy atom effect" of bromine, despite its electronegativity.[\[1\]](#)[\[2\]](#)

Carbon Type	Shift (, ppm)	Assignment
C=O	168.0 – 170.0	Ester Carbonyl
C-OH	158.0 – 160.0	C2 and C4 (Deshielded by Oxygen)
Ar-CH	132.0 – 135.0	C6 (Aromatic methine)
Ar-C (Quat)	108.0 – 112.0	C1 (Ipso to ester)
C-Br	98.0 – 102.0	C3 and C5 (Shielded by Br heavy atom effect)
OCH	52.0 – 53.0	Methoxy Carbon

Part 3: Mass Spectrometry (MS) Profile

Mass spectrometry provides the most definitive confirmation of the dibromo substitution through the characteristic isotopic abundance pattern of bromine (

Br and

Br).[1][2]

Isotopic Pattern Analysis

For a molecule containing two bromine atoms (

), the molecular ion cluster follows a 1:2:1 intensity ratio.[1][2]

- Formula: C

H

Br

O

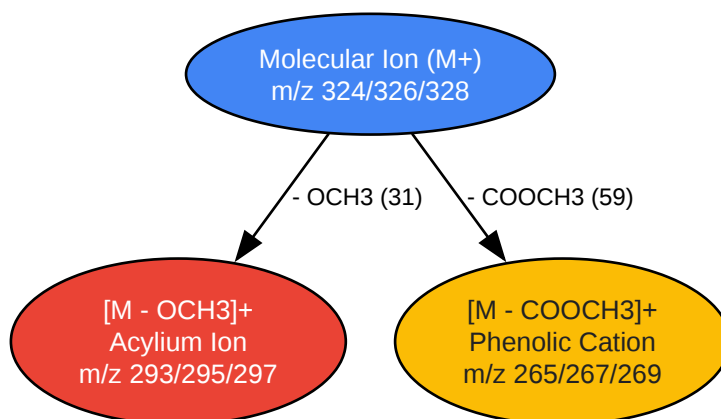
- Nominal Mass: ~326 Da

Ion	m/z	Relative Intensity	Composition
M	323.9	~50%	Br, Br
M+2	325.9	~100% (Base)	Br, Br
M+4	327.9	~50%	Br, Br

Fragmentation Pathway

The fragmentation is dominated by the stability of the aromatic ring and the labile ester group.

[1][2][3]



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Figure 2: Primary fragmentation pathways observed in EI-MS.

Part 4: Infrared (IR) Spectroscopy[3]

The IR spectrum confirms the functional groups, specifically the intramolecularly hydrogen-bonded ester.[1][2]

- 3300 – 3500 cm

(Broad): O-H stretching (Phenolic).[2] The broadness indicates significant hydrogen bonding.
[1][2][3]

- 1660 – 1680 cm

(Sharp): C=O stretching (Ester).[2] Note: This is lower than typical esters (1735 cm) due to the conjugation with the aromatic ring and the strong intramolecular H-bond with the C2-hydroxyl group.

- 1580 – 1600 cm

: C=C Aromatic ring stretching.[2]

- 600 – 800 cm

: C-Br stretching vibrations.[2]

References

- Sigma-Aldrich.Methyl 3,5-dibromo-2-hydroxybenzoate Product Data. Retrieved from .[2][4] (Used for comparative spectral logic).[2][3]
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Sources

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- [3. NP-MRD: 13C NMR Spectrum \(1D, 201 MHz, H2O, predicted\) \(NP0201804\) \[np-mrd.org\]](#)
- [4. Methyl 3,5-dibromo-2-hydroxybenzoate | Sigma-Aldrich \[sigmaaldrich.com\]](#)
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